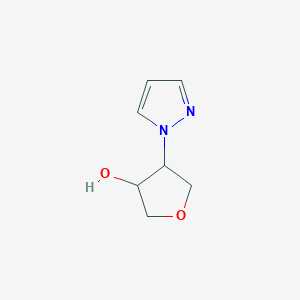

4-(1H-pyrazol-1-yl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

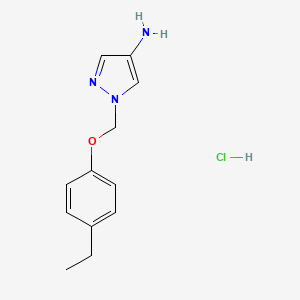

“4-(1H-pyrazol-1-yl)oxolan-3-ol” is a chemical compound. Its IUPAC name is (3S,4R)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-ol .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study showed that appropriate pyrazol-3-ols were further O-alkylated using appropriate methyl-, propyl- and 2-methoxyethylhalides to produce alkoxy derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1 . This compound has a molecular weight of 154.17 .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis of Pyrazole Derivatives : The compound has been used as a template for synthesizing various pyrazole derivatives. These include pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, which are studied as potential COX-2 inhibitors (Patel et al., 2004).

Antibacterial and Antioxidant Activities : Novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides synthesized using a pyrazole derivative showed significant antibacterial and antioxidant activities (Mahmoodi & Ghodsi, 2017).

Catalytic Synthesis Applications : A method involving copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes used pyrazole derivatives for the synthesis of various substituted pyrazoles. This method is notable for its simplicity and efficiency (Tang et al., 2014).

Chemistry and Material Science

Metal-Organic Frameworks : Pyrazole derivatives were used in synthesizing heterodinuclear complexes containing d- and f-block elements. These complexes demonstrate interesting properties like weak antiferromagnetic interactions and energy transfers (Sanada et al., 1998).

Advanced Energetic Materials : An energetic molecule integrating various heterocyclic skeletons including pyrazole was designed, showing significant potential in high explosives due to its balanced energy-safety limits (Yan et al., 2022).

Epoxidation of Olefins : Dioxomolybdenum(VI) complexes with pyrazole-based ligands were used in the epoxidation of olefins, showing high catalytic activities and stability under various conditions (Schachner et al., 2012).

Biochemical Studies

- Substrate for Alcohol Dehydrogenases : Research has shown that pyrazole derivatives can act as substrates for alcohol dehydrogenases, indicating a potential physiological role in metabolic processes (Bessman & McCabe, 1972).

Safety and Hazards

The safety information for “4-(1H-pyrazol-1-yl)oxolan-3-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-pyrazol-1-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGWBVTTJZGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)

![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)

![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2561930.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)

![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)